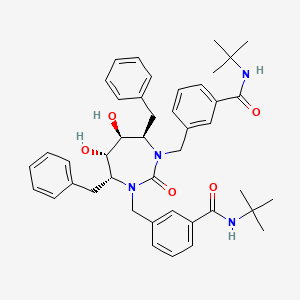

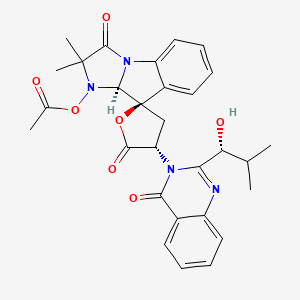

Benzamide, 3,3'-(((4R,5S,6S,7R)-tetrahydro-5,6-dihydroxy-2-oxo-4,7-bis(phenylmethyl)-1H-1,3-diazepine-1,3(2H)-diyl)bis(methylene))bis(N-(1,1-dimethylethyl)-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This complex compound has a fascinating structure, combining benzamide with a diazepine ring system. Let’s break it down:

Benzamide: A simple organic compound with the formula C₆H₅CONH₂. It contains a benzene ring attached to an amide functional group.

Diazepine Ring: The central core of this compound, featuring a seven-membered ring with two nitrogen atoms and two oxygen atoms. The specific arrangement of substituents on this diazepine ring makes it unique.

Méthodes De Préparation

Synthetic Routes:

The synthesis of this compound involves several steps, including the formation of the diazepine ring and subsequent functionalization

-

Diazepine Formation

- Start with a suitable precursor (e.g., a substituted benzaldehyde).

- Cyclize the precursor using appropriate reagents (e.g., amidines or hydrazines) to form the diazepine ring.

- Protect any sensitive functional groups during this step.

-

Functionalization

- Introduce the benzamide moiety by reacting the diazepine intermediate with benzoyl chloride or an equivalent.

- Deprotect any masked functional groups.

Industrial Production:

While industrial-scale production methods are proprietary, they likely involve efficient and scalable synthetic routes. Optimization for yield, purity, and cost-effectiveness is crucial.

Analyse Des Réactions Chimiques

This compound can participate in various reactions:

Oxidation: Oxidative processes can modify the phenylmethyl groups or the hydroxy groups.

Reduction: Reduction of the carbonyl group in the amide or the diazepine ring.

Substitution: Substituting functional groups on the benzene ring or the diazepine core.

Common reagents include oxidants (e.g., KMnO₄), reducing agents (e.g., LiAlH₄), and nucleophiles (e.g., Grignard reagents). Major products depend on reaction conditions and substituents.

Applications De Recherche Scientifique

This compound’s versatility extends across disciplines:

Chemistry: As a synthetic target, it challenges chemists due to its intricate structure.

Biology: Investigate its interactions with enzymes, receptors, or DNA.

Medicine: Explore potential pharmaceutical applications (e.g., anticancer agents).

Industry: Its unique properties may find use in materials science or catalysis.

Mécanisme D'action

The compound’s effects likely involve interactions with specific molecular targets. Further research is needed to elucidate its precise mechanism.

Propriétés

Numéro CAS |

183860-44-8 |

|---|---|

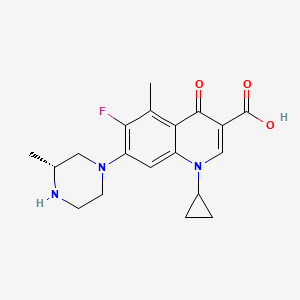

Formule moléculaire |

C43H52N4O5 |

Poids moléculaire |

704.9 g/mol |

Nom IUPAC |

N-tert-butyl-3-[[(4R,5S,6S,7R)-4,7-dibenzyl-3-[[3-(tert-butylcarbamoyl)phenyl]methyl]-5,6-dihydroxy-2-oxo-1,3-diazepan-1-yl]methyl]benzamide |

InChI |

InChI=1S/C43H52N4O5/c1-42(2,3)44-39(50)33-21-13-19-31(23-33)27-46-35(25-29-15-9-7-10-16-29)37(48)38(49)36(26-30-17-11-8-12-18-30)47(41(46)52)28-32-20-14-22-34(24-32)40(51)45-43(4,5)6/h7-24,35-38,48-49H,25-28H2,1-6H3,(H,44,50)(H,45,51)/t35-,36-,37+,38+/m1/s1 |

Clé InChI |

AJLWKZXUZZZONU-RNATXAOGSA-N |

SMILES isomérique |

CC(C)(C)NC(=O)C1=CC=CC(=C1)CN2[C@@H]([C@@H]([C@H]([C@H](N(C2=O)CC3=CC(=CC=C3)C(=O)NC(C)(C)C)CC4=CC=CC=C4)O)O)CC5=CC=CC=C5 |

SMILES canonique |

CC(C)(C)NC(=O)C1=CC=CC(=C1)CN2C(C(C(C(N(C2=O)CC3=CC(=CC=C3)C(=O)NC(C)(C)C)CC4=CC=CC=C4)O)O)CC5=CC=CC=C5 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N,N-diethylethanamine;2-[(5E)-5-[(2Z)-2-(3-ethyl-1,3-benzothiazol-2-ylidene)ethylidene]-4-oxo-3-phenyl-2-sulfanylideneimidazolidin-1-yl]acetic acid](/img/structure/B12772902.png)